3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Overview
Description
“3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 1170414-02-4 . It has a molecular weight of 147.18 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9N3/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3H2,1H3
. This code provides a unique representation of the compound’s molecular structure.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a valuable idea for treatment .
Mode of Action
It’s possible that this compound interacts with its targets in a manner similar to other pyrazole derivatives . These interactions could lead to changes in the activity of the target, potentially influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile . These factors could include pH, temperature, presence of other compounds, and more.
Advantages and Limitations for Lab Experiments
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. It has a low toxicity profile and is well-tolerated in animal models, making it a safe candidate for further research. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile. One area of research is the development of new drugs for pain management and inflammation. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for these conditions. Another area of research is the development of new cancer therapies. This compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Further research is needed to determine its efficacy and safety in humans.
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for pain management.
properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLYXMIBGIEOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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